(2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone

PI3Kδ inhibitor Kinase selectivity Regioisomer SAR

(2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS 1352542-04-1) is a synthetic small molecule belonging to the class of substituted piperidinyl methanones, featuring a 2-methylpyridin-3-yl substituent at the piperidine 2-position and a phenyl carbonyl moiety. The compound has a molecular formula of C18H20N2O and a molecular weight of 280.4 g/mol, with computed physicochemical properties including an XLogP3-AA of 3.1, zero hydrogen bond donors, and two hydrogen bond acceptors.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
Cat. No. B11799965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2CCCCN2C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H20N2O/c1-14-16(10-7-12-19-14)17-11-5-6-13-20(17)18(21)15-8-3-2-4-9-15/h2-4,7-10,12,17H,5-6,11,13H2,1H3
InChIKeyGIAUYXUSPPBABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS 1352542-04-1)


(2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS 1352542-04-1) is a synthetic small molecule belonging to the class of substituted piperidinyl methanones, featuring a 2-methylpyridin-3-yl substituent at the piperidine 2-position and a phenyl carbonyl moiety [1]. The compound has a molecular formula of C18H20N2O and a molecular weight of 280.4 g/mol, with computed physicochemical properties including an XLogP3-AA of 3.1, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. It has been deposited in major chemical biology databases including PubChem (CID 102539123), ChEMBL (CHEMBL4084907), and BindingDB, indicating its relevance as a research tool in early drug discovery programs [2].

Research type PI3K pathway & isoform selectivity profiling
Regioisomer requirement 3‑pyridinyl isomer essential for target engagement
Assay readiness Kinase panel and probe development use

Why the 3-Pyridinyl Regioisomer of (2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone Cannot Be Substituted with Its 4-Pyridinyl Analog


Superficially similar analogs within the (methylpyridinyl-piperidinyl)(phenyl)methanone series, such as the 2-methylpyridin-4-yl regioisomer (CAS 1352493-64-1), share identical molecular formulae and nearly identical physicochemical property predictions. However, the position of the nitrogen atom in the pyridine ring fundamentally alters the three-dimensional presentation of the hydrogen bond acceptor to biological targets, resulting in divergent target engagement profiles. Preliminary affinity data suggest these positional isomers exhibit distinct selectivity patterns across Class I PI3K isoforms, meaning that a 4-pyridinyl analog cannot serve as a functionally interchangeable substitute for applications requiring the specific pharmacological fingerprint of the 3-pyridinyl isomer [1]. Users sourcing this compound for structure-activity relationship (SAR) studies, biochemical assay development, or as a selective pharmacological probe must therefore verify the specific regioisomer identity.

Isoform engagement
PI3Kγ, PI3Kδ, PI3KC2β affinity data available
Limited public isoform data; profile may differ
Selectivity context
Regioisomer-dependent selectivity pattern documented
Nitrogen position shift alters target engagement; may not transfer
Assay potency direction
Lower PI3Kδ potency reported
Higher PI3Kδ potency reported; assay context differs

Quantitative Differentiation Data for (2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone


PI3Kδ Inhibition Potency: 3-Pyridinyl vs. 4-Pyridinyl Regioisomer Comparison

Limitation Alert: High-strength, directly comparable quantitative evidence under identical assay conditions is currently unavailable in the public domain. Available cross-study data indicate directional differences. The 3-pyridinyl regioisomer (target compound) exhibits an IC50 of 451 nM against PI3Kδ, whereas the 4-pyridinyl regioisomer shows an IC50 of 102 nM against the same target, representing an approximately 4.4-fold difference in potency in favor of the 4-substituted analog [1][2]. However, these measurements were performed in different assay formats, precluding a definitive quantified selectivity comparison.

PI3Kδ IC50 comparison
Cross‑study comparable
3‑pyridinyl: 451 nM
4‑pyridinyl: 102 nM
~4.4× difference
Reported cross‑assay potency difference; assay context differs
Different assay formats; not head‑to‑head
PI3Kδ inhibitor Kinase selectivity Regioisomer SAR

PI3Kγ Binding Affinity of the 3-Pyridinyl Isomer

The target compound demonstrates high-affinity binding to human PI3Kγ with a Kd of 2.60 nM as determined by Kinomescan assay [1]. This represents a >170-fold binding affinity window relative to its PI3Kδ enzymatic IC50 of 451 nM. In contrast, published selectivity data for the 4-pyridinyl regioisomer against PI3Kγ are not publicly available, limiting direct selectivity comparison [2].

PI3Kγ binding Kd
Context‑dependent
2.60 nM (Kinomescan)
Supports PI3Kγ probe development; single‑digit nM affinity
>170× vs PI3Kδ IC50; 4‑pyridinyl data unavailable
PI3Kγ Kd determination Kinase selectivity panel

PI3KC2β Binding Affinity of the 3-Pyridinyl Isomer

The 3-pyridinyl isomer also engages the Class II PI3K isoform PI3KC2β with a Kd of 820 nM as measured by Kinomescan assay [1]. No PI3KC2β binding data are publicly available for the 4-pyridinyl regioisomer, representing a data gap that prevents selectivity comparison across this isoform. This data point may inform selectivity panel design in kinase inhibitor screening campaigns.

PI3KC2β binding Kd
Supporting evidence
820 nM (Kinomescan)
Supports Class II selectivity profiling; no comparator data
Data gap for 4‑pyridinyl regioisomer
PI3KC2β Class II PI3K Kinase selectivity profiling

Recommended Application Scenarios for (2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone Based on Available Evidence


PI3Kγ-Focused Chemical Biology Probe Development

With a Kd of 2.60 nM against PI3Kγ [1], the compound is suitable as a starting scaffold for developing selective PI3Kγ chemical probes or tool compounds. Its measurable PI3Kδ activity (IC50 = 451 nM) enables tandem PI3Kδ counterscreening during lead optimization. This application is supported exclusively by available affinity data and requires independent validation.

Regioisomer Structure-Activity Relationship (SAR) Reference Standard

The distinct PI3Kδ potency of 451 nM for the 3-pyridinyl isomer [1] versus 102 nM for the 4-pyridinyl isomer [2] makes this compound a valuable reference standard in medicinal chemistry campaigns exploring pyridine positional effects on kinase selectivity. Procurement as an analytically characterized regioisomer standard supports SAR table integrity.

Class I/II PI3K Selectivity Panel Component

The compound's activity profile spanning PI3Kγ (Kd = 2.60 nM), PI3Kδ (IC50 = 451 nM), and PI3KC2β (Kd = 820 nM) [1] positions it as a useful component in broader PI3K isoform selectivity panels. Its inclusion allows assay developers to benchmark isoform selectivity windows across multiple PI3K classes.

Application
Selection Property
Validation Focus
PI3Kγ pathway probe studies
PI3Kγ binding affinity context
PI3Kδ counterscreening interpretation
Regioisomer SAR reference
Regioisomer identity verification
PI3Kδ potency direction review
PI3K isoform selectivity panel
Multi‑isoform affinity profile review
Class I/II selectivity window interpretation
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